![molecular formula C15H15ClN2O4 B2801086 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-36-1](/img/structure/B2801086.png)
3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, commonly known as CPD, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. CPD is a spirocyclic lactone that contains a pyridine ring, a chloro group, and a dioxaspiro moiety. This compound has shown promising results in various studies related to drug discovery, medicinal chemistry, and biological research.
Mécanisme D'action
The mechanism of action of CPD involves the inhibition of various enzymes and receptors. CPD inhibits the activity of PTPs by binding to the active site of the enzyme, thereby preventing the dephosphorylation of target proteins. CPD also inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme, thereby preventing the removal of acetyl groups from histones.
Biochemical and Physiological Effects:
CPD has been shown to exhibit various biochemical and physiological effects. CPD has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs and HDACs. CPD has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. CPD has been shown to exhibit anti-inflammatory activity by inhibiting the activity of PTPs and HDACs, which are involved in the regulation of inflammatory pathways. CPD has also been shown to exhibit neuroprotective activity by inhibiting the activity of PTPs, which are involved in the regulation of neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
CPD has several advantages for lab experiments. CPD is a stable compound that can be easily synthesized in high purity and high yield. CPD exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying the biological functions of these proteins. However, CPD has some limitations for lab experiments. CPD is a relatively new compound, and its biological effects are still being investigated. CPD has also been shown to exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on CPD. One direction is the development of novel drugs based on CPD. CPD has shown promising results in various studies related to drug discovery, and further research may lead to the development of novel drugs for the treatment of various diseases. Another direction is the investigation of the biological functions of PTPs and HDACs. CPD has been shown to inhibit the activity of these enzymes, and further research may lead to a better understanding of their roles in various cellular processes. Finally, the investigation of the off-target effects of CPD may lead to the development of more selective inhibitors of PTPs and HDACs.
Méthodes De Synthèse
The synthesis of CPD involves the reaction between 5-chloro-2-aminopyridine and 2,4-dioxaspiro[5.5]undecane-1,5-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the spirocyclic lactone. The synthesis of CPD has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
CPD has been extensively studied for its potential application in various fields of research. One of the most promising areas of research is drug discovery. CPD has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the development of novel drugs. CPD has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CPD has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are implicated in various diseases, including cancer.
Propriétés
IUPAC Name |
3-[[(5-chloropyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-10-4-5-12(17-8-10)18-9-11-13(19)21-15(22-14(11)20)6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTZJUWPLIEHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)
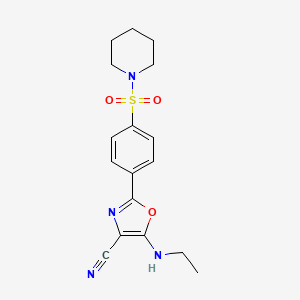
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)
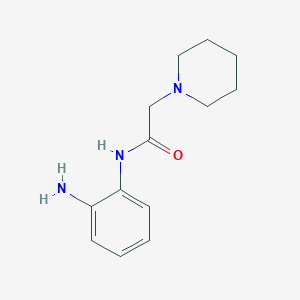
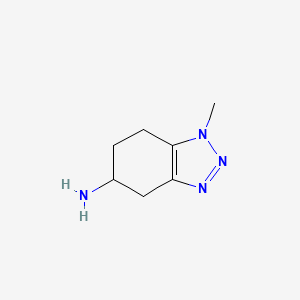
![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2801013.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)
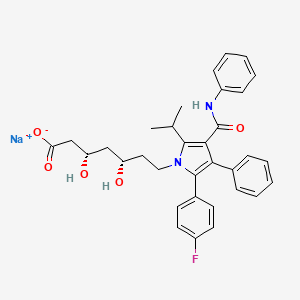
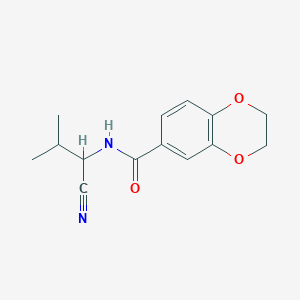

![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)
